molecular formula C8H13N3O2 B594954 Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1248438-81-4

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B594954
CAS No.: 1248438-81-4
M. Wt: 183.211
InChI Key: CLGOVALFRNBOAG-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Triazole N-oxides

    Reduction: Dihydrotriazole derivatives

    Substitution: Carboxylic acids or different esters

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate depends on its application:

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in medicinal chemistry, agriculture, and materials science highlight its importance and potential for future research and development.

Biological Activity

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H13N3O2C_8H_{13}N_3O_2 and is synthesized through the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This process facilitates a nucleophilic substitution reaction that yields the desired ester compound .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Mechanism : The compound exhibits antimicrobial properties by inhibiting specific enzymes or receptors in pathogens. This leads to the death or growth inhibition of bacteria and fungi .
  • Case Studies : In studies against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), this compound demonstrated promising antibacterial activity .

2. Anticancer Properties

  • Mechanism : The compound may induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis. Its structure allows it to interact with various cellular targets including enzymes and receptors involved in cancer progression .
  • Research Findings : In vitro studies have shown that derivatives containing the triazole moiety exhibit significant anticancer activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

3. Agricultural Applications

  • Use as Pesticide : this compound is being explored for its potential as a pesticide due to its ability to inhibit specific enzymes in pests and weeds .

The mechanism by which this compound exerts its biological effects varies depending on its application:

Antimicrobial Mechanism

The compound acts as an enzyme inhibitor in microbial cells. By disrupting critical metabolic pathways, it prevents the growth and replication of pathogens.

Anticancer Mechanism

In cancer cells, the compound's ability to generate ROS leads to oxidative stress that triggers apoptotic pathways. The interaction with specific molecular targets enhances its efficacy against various cancers .

Data Summary

Biological ActivityMechanism of ActionNotable Findings
AntimicrobialEnzyme inhibitionEffective against ESKAPE pathogens
AnticancerROS generation leading to apoptosisSignificant activity against breast and colon cancer cell lines
AgriculturalEnzyme inhibition in pestsPotential use as a pesticide

Properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-11-7(3)9-6(2)10-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGOVALFRNBOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733998
Record name Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248438-81-4
Record name Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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